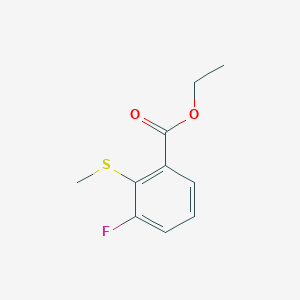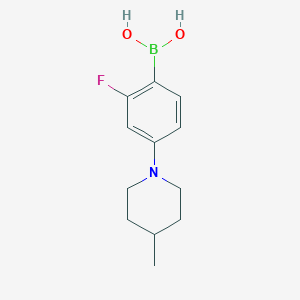
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and biology . This compound is known for its unique structure, which includes a cyclobutanol ring substituted with an amino group and a fluoropyridinyl group.
準備方法
The synthesis of 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride involves several steps. One common method starts with the reaction of 2-pyridine carboxylic acid with a fluoride and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed to yield 2-amino-4-fluoropyridine . The cyclobutanol ring is introduced through subsequent reactions involving cyclization and substitution.
化学反応の分析
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological targets, while the amino and cyclobutanol groups contribute to the compound’s overall reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar compounds to 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride include:
2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride: This compound has a similar fluoropyridinyl group but differs in the structure of the carbon chain.
1-(3-fluoropyridin-2-yl)cyclobutan-1-amine: This compound features a cyclobutanamine structure with a fluoropyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a cyclobutanol ring, which confer distinct chemical and biological properties.
特性
分子式 |
C9H12ClFN2O |
|---|---|
分子量 |
218.65 g/mol |
IUPAC名 |
2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H |
InChIキー |
ZMKQCUKDSIGCDQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)







![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)




